(R)-(+)-Citronellal

Catalog No.
S591059
CAS No.
2385-77-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Citronellal

CAS Number

2385-77-5

Product Name

(R)-(+)-Citronellal

IUPAC Name

(3R)-3,7-dimethyloct-6-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1

InChI Key

NEHNMFOYXAPHSD-SNVBAGLBSA-N

SMILES

Array

solubility

Slightly soluble in water
Soluble in ethanol
Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils
soluble (in ethanol)

Synonyms

(3R)-3,7-Dimethyl-6-octenal; (R)-3,7-Dimethyl-6-octenal; (R)-(+)-Citronellal; (R)-Citronellal; D-Citronellal

Canonical SMILES

CC(CCC=C(C)C)CC=O

Isomeric SMILES

C[C@H](CCC=C(C)C)CC=O

The exact mass of the compound (R)-(+)-Citronellal is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of citronellal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

As a Chiral Building Block

(R)-(+)-Citronellal serves as a valuable chiral building block in organic synthesis. Its readily available chiral center allows chemists to introduce chirality into desired target molecules. Several studies have explored its utility in synthesizing various compounds, including:

  • L-Menthol: (R)-(+)-Citronellal acts as a starting material for the synthesis of L-menthol, a crucial component in various pharmaceuticals, cosmetics, and food flavorings .
  • Caparratriene: Researchers have employed (R)-(+)-Citronellal in the synthesis of caparratriene, a naturally occurring sesquiterpene with potential antitumor properties .
  • Chalcogen-containing nitrone derivatives: Studies have explored the use of (R)-(+)-Citronellal in synthesizing chalcogen-containing nitrone derivatives, which exhibit promising antioxidant and anticancer activities .

As a Chiral Catalyst or Ligand

Beyond its role as a building block, (R)-(+)-Citronellal demonstrates potential as a chiral catalyst or ligand in asymmetric reactions. These reactions involve the formation of new chiral centers, and the chirality of the catalyst or ligand can influence the final product's stereochemistry. Research suggests the application of (R)-(+)-Citronellal in:

  • Asymmetric aldol reactions: Studies have investigated the use of (R)-(+)-Citronellal-derived catalysts in asymmetric aldol reactions, which are fundamental in organic synthesis for constructing carbon-carbon bonds with defined chirality .
  • Asymmetric transfer hydrogenation: Researchers have explored the potential of (R)-(+)-Citronellal-based ligands in asymmetric transfer hydrogenation reactions, a valuable tool for creating chiral alcohols with high enantioselectivity .

(R)-(+)-Citronellal is a chiral monoterpenoid aldehyde with the molecular formula C₁₀H₁₈O. It is a colorless liquid that possesses a pleasant lemon-like aroma, commonly found in essential oils such as citronella oil. The compound is characterized by its asymmetric carbon atom, which contributes to its chirality, making it an important building block in organic synthesis and fragrance applications. Citronellal has two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal, with the former being more prevalent in natural sources and having distinct olfactory properties.

Insect Repellent

The exact mechanism of (R)-(+)-citronellal as an insect repellent is not fully understood. However, research suggests it disrupts the mosquitoes' olfactory receptors, making them avoid areas with the scent [, ].

Antifungal Activity

Studies suggest that citronellal may exhibit antifungal properties by affecting fungal membrane integrity or inhibiting growth pathways []. Further research is needed to elucidate the specific mechanisms.

  • Toxicity: (R)-(+)-Citronellal is considered to have low to moderate oral and dermal toxicity. However, it can cause skin irritation or allergic reactions in some individuals.
  • Flammability: Flammable liquid with a flash point of 76 °C.
  • Reactivity: Can react with oxidizing agents.

(R)-(+)-Citronellal undergoes various chemical transformations, making it a versatile compound in organic chemistry:

  • Hydrogenation: (R)-(+)-citronellal can be hydrogenated to produce (R)-(+)-menthol, a widely used compound in cosmetics and pharmaceuticals .
  • Oxidation: It can be oxidized to form citral, which is further convertible into other valuable compounds .
  • Deformylation: The compound can undergo oxidative deformylation to yield 2,6-dimethyl-1,5-heptadiene when catalyzed by specific enzymes like cytochrome P450 .
  • Cyclization: Catalyzed reactions can convert (R)-(+)-citronellal into isopulegols and menthols through one-pot reactions using bifunctional catalysts .

(R)-(+)-Citronellal exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against various bacteria and fungi, making it useful in formulations for personal care products.
  • Insect Repellent: The compound is recognized for its effectiveness as a natural insect repellent, particularly against mosquitoes, contributing to its application in pest control products.
  • Aromatherapy: Due to its pleasant scent, (R)-(+)-citronellal is frequently utilized in aromatherapy and perfumery.

Several methods have been developed for synthesizing (R)-(+)-citronellal:

  • Asymmetric Hydrogenation: A common method involves the asymmetric hydrogenation of neral or geranial using water-oil two-phase systems with specific catalysts. This method ensures high enantioselectivity and allows for easy separation of products .
  • Enzymatic Cascades: Recent advancements include the use of bienzymatic cascades starting from geraniol, where copper radical oxidase and old yellow enzyme are employed to achieve high yields of (R)-(+)-citronellal with excellent optical purity .
  • Chemical Synthesis: Traditional synthetic routes involve multi-step reactions starting from simpler terpenes or aldehydes, utilizing various catalytic systems to enhance yield and selectivity.

(R)-(+)-Citronellal finds extensive applications across various industries:

  • Fragrance Industry: It is a key ingredient in perfumes and scented products due to its citrus aroma.
  • Food Industry: Used as a flavoring agent in food products.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of medicinal compounds like menthol and other therapeutic agents.
  • Cosmetics: Incorporated into lotions and creams for its pleasant scent and potential skin benefits.

Studies on the interactions of (R)-(+)-citronellal with biological systems have revealed significant insights:

  • Research indicates that (R)-(+)-citronellal interacts with specific receptors involved in olfactory signaling, influencing behavioral responses in insects .
  • Its antimicrobial activity has been linked to disruption of microbial cell membranes, showcasing potential as a natural preservative .

(R)-(+)-Citronellal shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
GeraniolSimilar terpenoid structurePrecursor to both citronellal enantiomers
L-MentholDerived from citronellalKnown for its cooling sensation
CitralIsomeric formUsed as a flavoring agent; less chiral
LinaloolMonoterpeneExhibits floral aroma; used in perfumery

(R)-(+)-Citronellal's unique chirality sets it apart from these compounds, contributing to its specific sensory properties and applications.

Physical Description

Solid

Color/Form

Needles or orthorhombic crystals
Colorless to slightly yellow liquid

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

207.00 °C. @ 760.00 mm Hg

Flash Point

165 °F (74 °C) (CLOSED CUP)

Heavy Atom Count

11

Density

0.853 g/cu cm at 20 °C
0.850-0.860

LogP

3.83 (LogP)
3.83

Odor

Intense lemon-citronella-rose odor

Melting Point

< 25 °C

UNII

QB99VZZ7GZ

GHS Hazard Statements

Aggregated GHS information provided by 124 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (69.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPL THER The anti-inflammatory and redox protective effects of the citronellal (CT) were evaluated using in vivo and in vitro tests. Intraperitoneal (i.p.) administration of CT (50, 100, and 200 mg/kg) inhibited (p < 0.05) the carrageenan-induced leukocyte migration to the peritoneal cavity. Additionally, the carrageenan- and arachidonic acid-induced rat hind paw edema was significantly inhibited (p < 0.05) by i.p. administration of 100 and 200 mg/kg of the compound. When the redox activity was evaluated, CT (200 mg/kg) significantly reduced hepatic lipoperoxidation (p < 0.001), as well as oxidation of plasmatic (p < 0.05) and hepatic (p < 0.01) proteins. The results of the present study support the hypothesis that CT possesses anti-inflammatory and redox protective activities. It is suggested that its effects are associated with the inhibition of the enzymes in the arachidonic acid pathway, which prevent cell migration by inhibiting leukotriene production, edema formation and the increase of reactive oxygen species in tissues. Therefore, CT is of potential benefit to manage inflammatory disorders and correlated damages caused by oxidant agents.
EXPL THER Anti-Candida potential of six terpenoids were evaluated in this study against various isolates of Candida albicans (n=39) and non-C. albicans (n=9) that are differentially susceptible to fluconazole. All the six terpenoids tested, showed excellent activity and were equally effective against isolates of Candida sps., tested in this study. Linalool and citral were the most effective ones, inhibiting all the isolates at ?0.064% (v/v). Five among the six terpenoids tested were fungicidal. Time dependent kill curve assay showed that MFCs of linalool and eugenol were highly toxic to C. albicans, killing 99.9% inoculum within seven min of exposure, while that of citronellal, linalyl acetate and citral required 15min, 1h and 2h, respectively. FIC index values (Linalool - 0.140, benzyl benzoate - 0.156, eugenol - 0.265, citral - 0.281 and 0.312 for linalyl acetate and citronellal) and isobologram obtained by checker board assay showed that all the six terpenoids tested exhibit excellent synergistic activity with fluconazole against a fluconazole resistant strain of C. albicans. Terpenoids tested arrested C. albicans cells at different phases of the cell cycle i.e. linalool and LA at G1, citral and citronellal at S phase and benzyl benzoate at G2-M phase and induced apoptosis. Linalool, citral, citronellal and benzyl benzoate caused more than 50% inhibition of germ tube induction at 0.008%, while eugenol and LA required 0.032 and 0.016% (v/v) concentrations, respectively. MICs of all the terpenoids for the C. albicans growth were non toxic to HeLa cells. Terpenoids tested exhibited excellent activity against C. albicans yeast and hyphal form growth at the concentrations that are non toxic to HeLa cells. Terpenoids tested in this study may find use in antifungal chemotherapy, not only as antifungal agents but also as synergistic agents along with conventional drugs like fluconazole.

Vapor Pressure

0.28 [mmHg]
VP: 5 mm Hg, temp not specified

Pictograms

Irritant

Irritant

Other CAS

2385-77-5
5949-05-3

Metabolism Metabolites

A bacterium capable of utilizing citronellal or citral as the sole source of carbon and energy has been isolated from soil by the enrichment culture technique. It metabolizes citronellal to citronellic acid (65%), citronellol (0.6%), dihydrocitronellol (0.6%), menthol (0.75%), and 3,7-dimethyl-1,7-octane diol (1.7%). The metabolites of citral were geranic acid (62%), 6-methyl-5-heptanoic acid (0.5%), 3-methyl-2-butenoic acid (1%), and 1-hydroxy-3, 7-dimethyl-6-octen-2-one (0.75%).
The cytochrome p450-catalyzed formation of olefinic products from a series of xenobiotic aldehydes has been demonstrated. Citronellal, a beta-branched aldehyde, was found to undergo the oxidative deformylation reaction to yield 2,6-dimethyl-1,5-heptadiene but only with p450 2B4.
Feeding 50 g citronellal to rabbits followed by isolation of 13 g of a cysralline glucoronide, which proved to be p-menthane-3,8-diol-D-glucoronide. The citronellal appeared to have been /nonenzymatically/ cyclized and the glucoronide obtained was identical with that obtaind on feeding p-menthane-3,8-diol (menthoglycol).
Citronellal was transformed by Solanum aviculare suspension cultures to menthane-3,8-diols. cis-Menthane-3,8-diol dominated over the trans-isomer (39% and 15%, respectively). Absolute configurations of menthane-3,8-diols were assigned by critical analysis of 1H and 19F NMR spectra of prepared esters with 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid. Citronellol and isopulegol were other products of the transformation (23% and 17%, respectively). The reaction course was identical for both citronellal enantiomers.
For more Metabolism/Metabolites (Complete) data for CITRONELLAL (6 total), please visit the HSDB record page.

Associated Chemicals

Citronellal (d); 2385-77-5
Citronellal (l); 5949-05-3
Citronellal oil; 8000-29-1

Wikipedia

Citronellal
Octafluoropropane

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking; Tonic

Methods of Manufacturing

DEHYDROGENATION OF BETA-CITRONELLOL OR BY CATALYTIC HYDROGENATION OF CITRAL; SYNTHETIC D,L-CITRONELLAL BY CATALYTIC REARRANGEMENT OF SYNTHETIC GERANIOL/NEROL
(+)-Citronellal is obtained from citronella oils by fractional distillation. (+,-)-Citronellal is isolated from Eucalyptus citriodora oil; when necessary, it is purified by using an addition compound, e.g., the bisulfite derivative.
(+,-)-Citronellal can be obtained by vapor-phase rearrangement of geraniol or nerol in the presence of, e.g., a barium-containing copper-chromium oxide catalyst.
(+,-)-Citronellal can also be obtained by dehydrogenation of citronellol under reduced pressure with a copper chromite catalyst.
For more Methods of Manufacturing (Complete) data for CITRONELLAL (8 total), please visit the HSDB record page.

General Manufacturing Information

6-Octenal, 3,7-dimethyl-, (3R)-: ACTIVE

Analytic Laboratory Methods

Naturally occurring monoterpenes were analyzed by an improved gas chromatographic method.
Gas & liquid chromatography determinations showed that alcohols comprise approx 70% of rose oil & hydrocarbons approx 20%.
Volatile oils of pelargonium species incl citronellal were analyzed by alumina column chromatography, gas chromatography, & IR spectroscopy.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Storage class (TRGS 510): Combustible liquids

Interactions

Citronellal is a monoterpene present in the oil of many species, including Cymbopogon winterianus Jowitt (Poaceae). The present study investigated the effect of citronellal on inflammatory nociception induced by different stimuli and examined the involvement of the NO-cGMP-ATP-sensitive K+ channel pathway. This study used male Swiss mice (n=6 per group) that were treated intraperitoneally with citronellal(25, 50 or 100 mg/kg) 0.5 hr after the subplantar injection of 20 uL of carrageenan (CG; 30 ug/paw), tumor necrosis factor-alpha (TNF-a; 100 pg/paw), prostaglandin E2 (PGE2; 100 ng/paw) or dopamine (DA; 30 ug/paw). The mechanical nociception was evaluated at 0.5, 1, 2 and 3 hr after the injection of the agents, using a digital analgesimeter (von Frey). The effects of citronellal were also evaluated in the presence of L-NAME (30 mg/kg) or glibenclamide (5 mg/kg). At all times, citronellal in all doses inhibited the development of mechanical nociception induced by CG (p<0.001 and p<0.01) and TNF-a (p<0.001, p<0.01, and p<0.05). The citronellal was able to increase the pain threshold in the DA test (p<0.001, p<0.01, and p<0.05) and in the PGE2 test at all times (p<0.001 and p<0.05). L-NAME and glibenclamide reversed the antinociceptive effects of the citronellal at higher doses in the PGE2 test. These data suggest that citronellal attenuated mechanical nociception, mediated in part by the NO-cGMP-ATP-sensitive K+ channel pathway.
Complementary and alternative medicines can be applied concomitantly with conventional medicines; however, little drug information is available on these interactions. Previously, we reported on the inhibitory effects of an extract and monoterpenoids (e.g., (R)-(+)-citronellal) contained in citrus herbs on P-glycoprotein (P-gp) using P-gp-overexpressed LLC-PK1 cells. The objective of the present study was to investigate the effects of (R)-(+)-citronellal on P-gp-mediated transport in the intestinal absorption process in vitro and in vivo. Transcellular transport of [(3)H]digoxin across Caco-2 cell monolayers was measured in the presence or absence of (R)-(+)-citronellal. (R)-(+)-citronellal reduced the basolateral-to-apical transport and efflux ratio for [(3)H]digoxin significantly. Serum concentration-time profiles and pharmacokinetic parameters of digoxin after intravenous and oral administration were analyzed in rats pretreated with oral (R)-(+)-citronellal. The bioavailability of digoxin after oral administration decreased significantly to 75.8% of that after intravenous administration at the same dose. (R)-(+)-citronellal increased the bioavailability of oral digoxin to 99.9% but had no effects on total body clearance, volume of distribution, or elimination rate. These findings suggest that (R)-(+)-citronellal can increase the bioavailability of oral digoxin based on the blockade of P-gp-mediated efflux of digoxin from intestinal epithelia to the lumen in the absorption process.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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